

An In-depth Technical Guide to 2-(Piperidin-1-yl)acetohydrazide

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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)acetohydrazide

Cat. No.: B1312390

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Piperidin-1-yl)acetohydrazide is a piperidine-containing derivative belonging to the hydrazide class of organic compounds. This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and a discussion of the potential biological significance of its structural motifs. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines computed data with general experimental methodologies and insights from closely related analogues. This document aims to serve as a foundational resource for researchers interested in the potential applications of **2-(Piperidin-1-yl)acetohydrazide** in medicinal chemistry and drug discovery.

Chemical Properties

2-(Piperidin-1-yl)acetohydrazide, with the molecular formula $C_7H_{15}N_3O$, is a small molecule featuring a piperidine ring linked to an acetohydrazide functional group. The physicochemical properties of this compound are summarized below. It is important to note that while some properties have been computationally predicted, experimental data for parameters such as melting and boiling points are not readily available in the current literature.

Property	Value	Source
IUPAC Name	2-(piperidin-1-yl)acetohydrazide	-
Molecular Formula	C7H15N3O	SpectraBase
Molecular Weight	157.22 g/mol	SpectraBase
Exact Mass	157.121512 g/mol	SpectraBase
CAS Number	Not assigned (precursor acid is 3235-67-4)	-
Topological Polar Surface Area	58.4 Å ²	PubChem (CID 10847264, for a related compound)
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
InChI	InChI=1S/C7H15N3O/c8-9-7(11)6-10-4-2-1-3-5-10/h1-6,8H2,(H,9,11)	SpectraBase
InChIKey	RPFBMWXGJRIJOJ-UHFFFAOYSA-N	SpectraBase
SMILES	C1CCN(CC1)CC(=O)NN	SpectraBase

Spectral Data

While experimental spectra for **2-(Piperidin-1-yl)acetohydrazide** are not widely published, a computed ¹³C NMR spectrum is available.

- ¹³C NMR (Computed): The predicted chemical shifts provide a theoretical fingerprint of the carbon skeleton of the molecule. These values can be used as a reference for the verification of synthesized samples.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **2-(Piperidin-1-yl)acetohydrazide** is not explicitly described in the literature. However, a standard and reliable method for the synthesis of acetohydrazides involves the hydrazinolysis of the corresponding ester. Below is a representative protocol adapted from the synthesis of similar compounds.

Synthesis of Ethyl 2-(Piperidin-1-yl)acetate (Intermediate)

The synthesis of the precursor, ethyl 2-(piperidin-1-yl)acetate, is a necessary first step.

- Reaction:
 - To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (1.5 eq).
 - Slowly add ethyl bromoacetate (1.1 eq) to the mixture at room temperature.
 - Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
 - The crude product can be purified by column chromatography to yield pure ethyl 2-(piperidin-1-yl)acetate.

Synthesis of 2-(Piperidin-1-yl)acetohydrazide

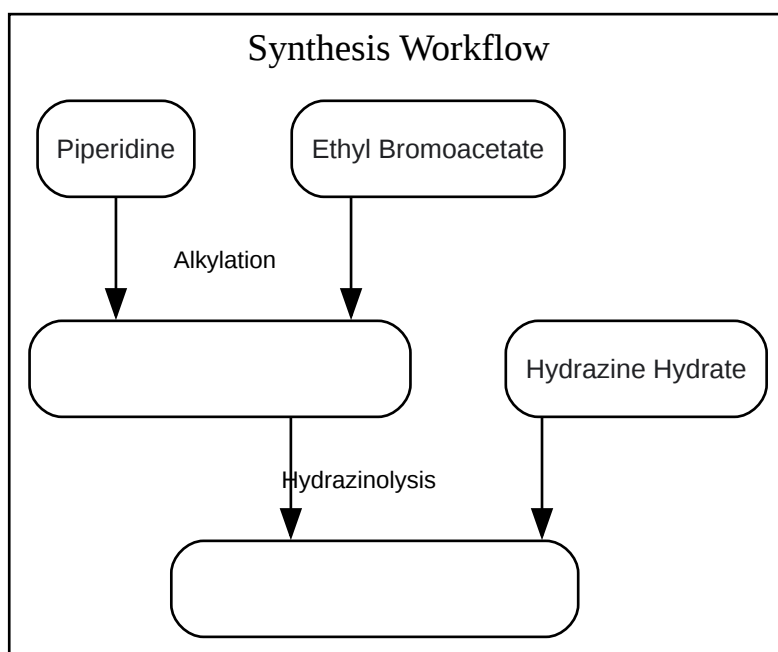
- Reaction:
 - Dissolve ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.
 - Add hydrazine hydrate (3.0-5.0 eq) to the solution.
 - Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
 - After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford **2-(Piperidin-1-yl)acetohydrazide** as a solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

- ^1H NMR and ^{13}C NMR: To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).
- Melting Point Analysis: To determine the purity of the compound.



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A high-level overview of the synthesis workflow for **2-(Piperidin-1-yl)acetohydrazide**.

Biological Activity and Signaling Pathways

There is no specific biological activity or associated signaling pathway reported for **2-(Piperidin-1-yl)acetohydrazide** in the scientific literature. However, the constituent chemical

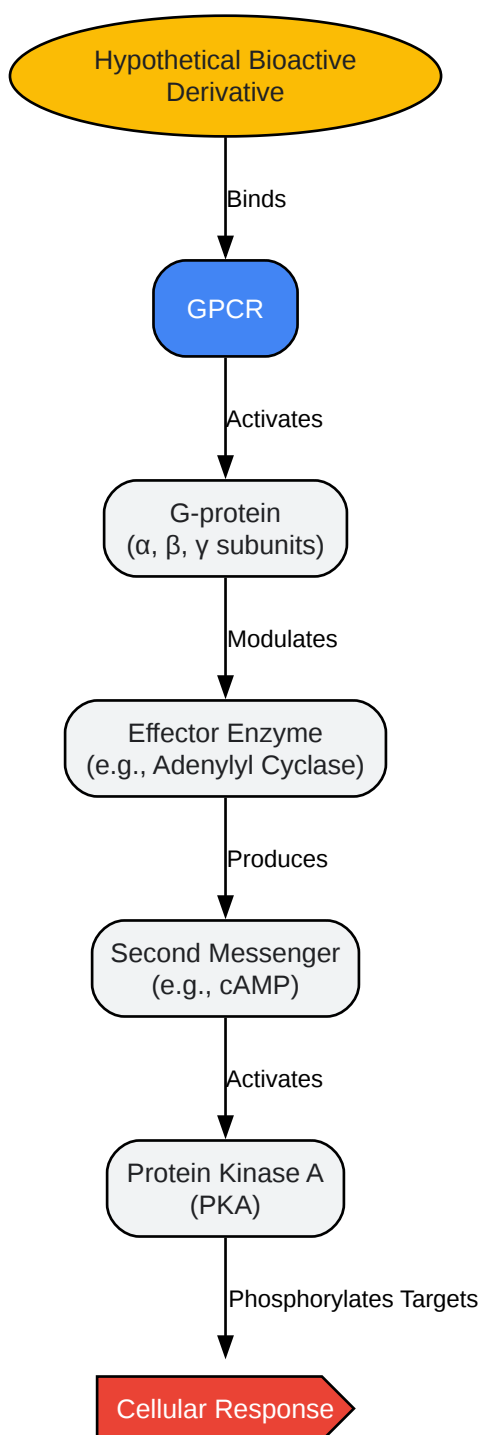
moieties, namely the piperidine ring and the hydrazide group, are present in numerous biologically active compounds. This suggests that **2-(Piperidin-1-yl)acetohydrazide** could be a valuable scaffold for the development of novel therapeutic agents.

The hydrazone derivatives of hydrazides are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The piperidine scaffold is a common feature in many approved drugs, contributing to their pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of piperidine-containing compounds as inhibitors of various enzymes and receptors, one could hypothesize that derivatives of **2-(Piperidin-1-yl)acetohydrazide** might interact with specific cellular signaling pathways. For instance, many piperidine derivatives are known to target G-protein coupled receptors (GPCRs) or ion channels.

The following diagram illustrates a generic GPCR signaling cascade, which could be a potential target for a hypothetical bioactive derivative of **2-(Piperidin-1-yl)acetohydrazide**.



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A generalized GPCR signaling pathway, a potential target for bioactive piperidine compounds.

Conclusion and Future Directions

2-(Piperidin-1-yl)acetohydrazide is a simple yet potentially valuable molecule for chemical and pharmaceutical research. While there is a notable lack of specific experimental data for this compound, its structural components suggest a potential for biological activity. This technical guide provides a summary of the available information and a framework for its synthesis and characterization.

Future research should focus on the synthesis and thorough characterization of **2-(Piperidin-1-yl)acetohydrazide** to establish its definitive physicochemical properties. Subsequently, the synthesis of a library of its derivatives, particularly hydrazones, and their screening for various biological activities would be a logical next step. Such studies could uncover novel therapeutic applications for this class of compounds and contribute to the development of new drug candidates.

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